
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Descripción general
Descripción
5-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, also known as CMF-T, is a small molecule compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains both aryl and alkyl groups, and it has been found to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research into 1,2,4-triazole derivatives, including compounds structurally related to 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, has provided significant insights into their potential applications, particularly in understanding molecular interactions. For instance, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives to study their crystal structures, revealing various intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions. This research, supported by Hirshfeld surface analysis and quantum mechanical calculations, offers a deeper understanding of the structural characteristics and interaction potential of triazole compounds, which could be instrumental in designing new molecules with desired properties (Shukla et al., 2014).
Synthesis and Structural Analysis
Another area of application involves the synthesis and structural characterization of triazole compounds. Kariuki, Abdel-Wahab, and El‐Hiti (2021) reported on the synthesis of isostructural compounds featuring the triazole ring, highlighting their methodological approaches and structural outcomes. This research contributes to the development of novel triazole-based compounds with potential applications in various fields, including material science and drug development (Kariuki et al., 2021).
Chemical Modification and Biological Activity
The triazole ring serves as a core structure for further chemical modifications, leading to the creation of compounds with significant biological activities. Rezki et al. (2017) explored the synthesis of 1,2,3-triazole derivatives with fluorinated moieties and lipophilic side chains, assessing their antimicrobial potency against various bacterial and fungal strains. This study underscores the versatility of triazole compounds in generating biologically active agents with potential therapeutic applications (Rezki et al., 2017).
Antimicrobial and Anticancer Properties
The structural diversity of 1,2,4-triazole derivatives allows for the exploration of their antimicrobial and anticancer properties. Holla et al. (2001) synthesized a series of triazolo[3,4-b]-1,3,4-thiadiazines with 2,4-dichloro-5-fluorophenyl moieties, demonstrating significant antibacterial and anticancer activities. This research highlights the potential of triazole-based compounds in developing new treatments for infectious diseases and cancer (Holla et al., 2001).
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(3-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-2-7(11)4-8/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDZAHOGPQLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



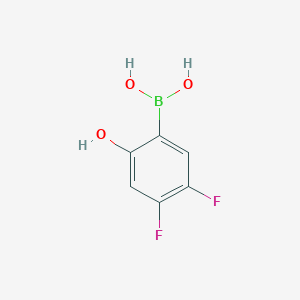
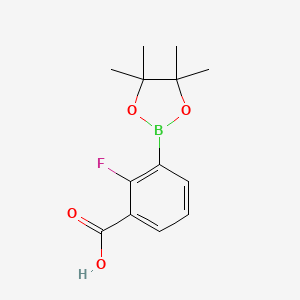
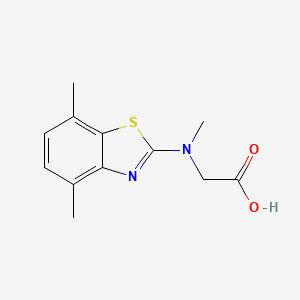
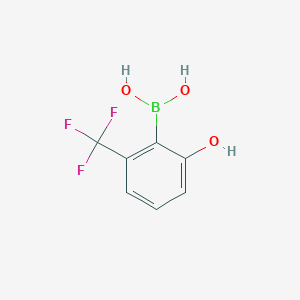
![4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426598.png)
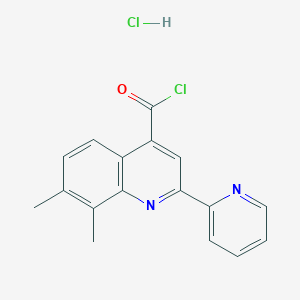

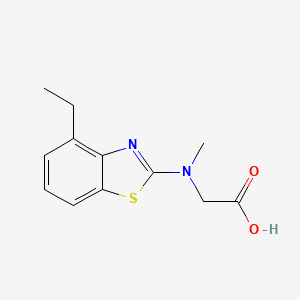


![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B1426609.png)
![4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426611.png)
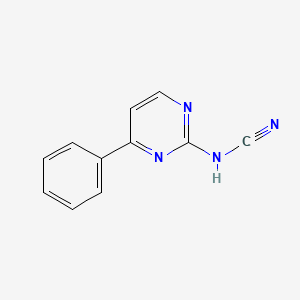
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)